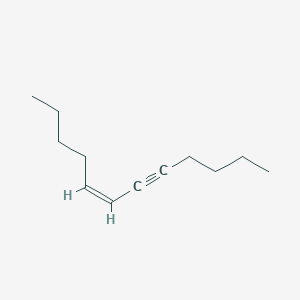
(Z)-dodec-5-en-7-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-dodec-5-en-7-yne is a chemical compound that belongs to the alkyne family. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-dodec-5-en-7-yne is not yet fully understood. However, studies have shown that this compound can interact with various cellular signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that (Z)-dodec-5-en-7-yne can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (Z)-dodec-5-en-7-yne in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, making it readily available for research purposes. However, one of the limitations of using (Z)-dodec-5-en-7-yne in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (Z)-dodec-5-en-7-yne. One of the significant directions is the development of new methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of (Z)-dodec-5-en-7-yne and its potential applications in various fields, including material science and medicine. Finally, studies are needed to determine the safety and toxicity of this compound, which could impact its use in future research and applications.
Conclusion:
In conclusion, (Z)-dodec-5-en-7-yne is a chemical compound with unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Z)-dodec-5-en-7-yne have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of (Z)-dodec-5-en-7-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the Pauson-Khand reaction. Among these methods, the Sonogashira coupling reaction is the most commonly used method for the synthesis of (Z)-dodec-5-en-7-yne. This method involves the reaction between 1-bromo-5-dodecene and trimethylsilylacetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(Z)-dodec-5-en-7-yne has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of material science. (Z)-dodec-5-en-7-yne has been used to synthesize various polymers, including polyacetylene, which has excellent electrical conductivity and mechanical properties.
Another potential application of (Z)-dodec-5-en-7-yne is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
16336-83-7 |
|---|---|
Produktname |
(Z)-dodec-5-en-7-yne |
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
(Z)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9- |
InChI-Schlüssel |
RAWCIZOYSXHPJN-LUAWRHEFSA-N |
Isomerische SMILES |
CCCC/C=C\C#CCCCC |
SMILES |
CCCCC=CC#CCCCC |
Kanonische SMILES |
CCCCC=CC#CCCCC |
Synonyme |
(Z)-5-Dodecen-7-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



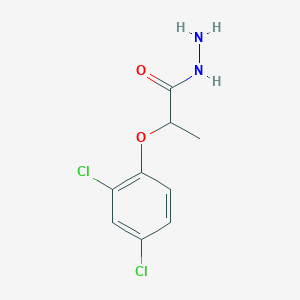
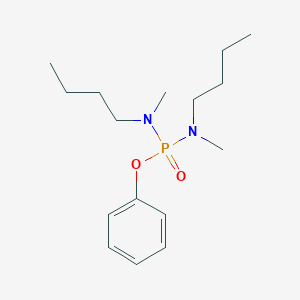
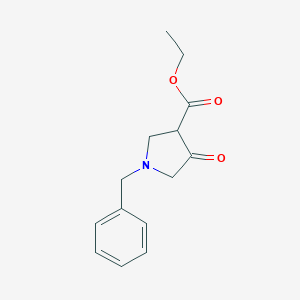
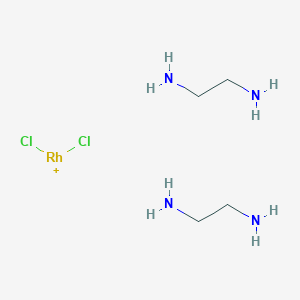
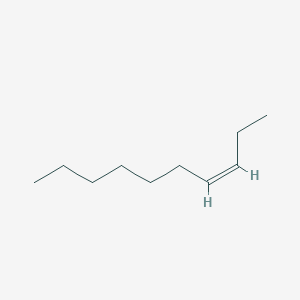
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
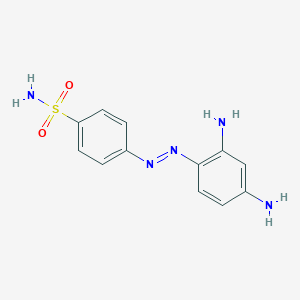
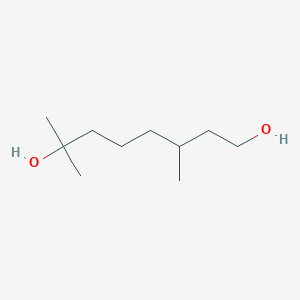
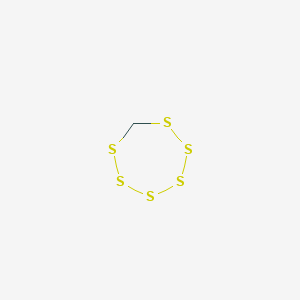
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
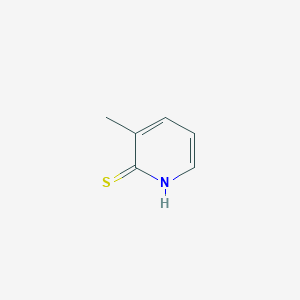
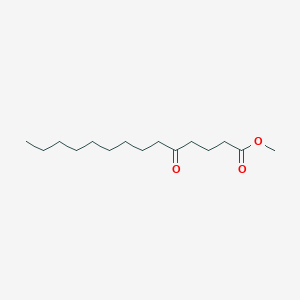
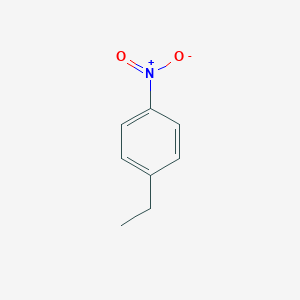
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)